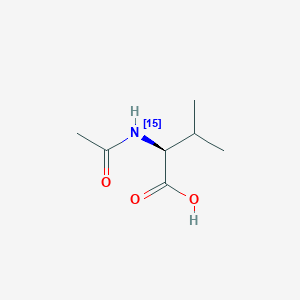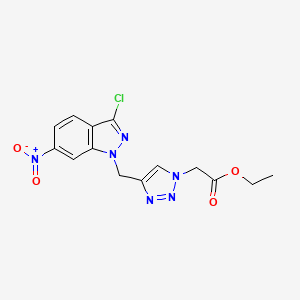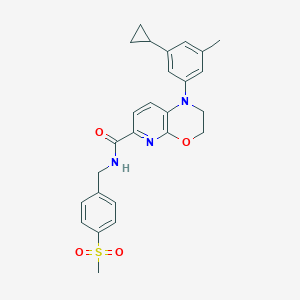
Estradiol 3,17-bis(enanthate-d13)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol 3,17-bis(enanthate-d13) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of Estradiol 3,17-bis(enanthate-d13) is C32H22D26O4, and it has a molecular weight of 522.89 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 3,17-bis(enanthate-d13) involves the esterification of estradiol with enanthic acid (heptanoic acid) in the presence of deuterium. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of Estradiol 3,17-bis(enanthate-d13) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Estradiol 3,17-bis(enanthate-d13) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to estradiol or other reduced forms.
Substitution: The enanthate groups can be substituted with other ester groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts are employed to facilitate ester substitution reactions.
Major Products Formed
Oxidation: Estrone derivatives.
Reduction: Estradiol or other reduced forms.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Estradiol 3,17-bis(enanthate-d13) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of estradiol derivatives.
Biology: Employed in studies of estrogen receptor binding and hormone metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estradiol derivatives.
Industry: Applied in the development of hormone replacement therapies and contraceptives.
Mechanism of Action
Estradiol 3,17-bis(enanthate-d13) exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, it activates the estrogen receptor complex, which then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. This binding initiates the transcription of estrogen-responsive genes, leading to various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions .
Comparison with Similar Compounds
Estradiol 3,17-bis(enanthate-d13) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:
Estradiol enanthate: A non-deuterated form used in hormone replacement therapy.
Estradiol valerate: Another ester derivative used in contraceptives and hormone therapy.
Estradiol cypionate: A long-acting ester used in various medical applications.
Estradiol 3,17-bis(enanthate-d13) stands out due to its application in research involving stable isotope labeling, which is not a feature of the other similar compounds .
Properties
Molecular Formula |
C32H48O4 |
|---|---|
Molecular Weight |
522.9 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoate |
InChI |
InChI=1S/C32H48O4/c1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2/h15,17,22,26-29H,4-14,16,18-21H2,1-3H3/t26-,27-,28+,29+,32+/m1/s1/i1D3,2D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
InChI Key |
OVAHZPTYWMWNKO-DSEQSBRYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)







![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)



![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)

